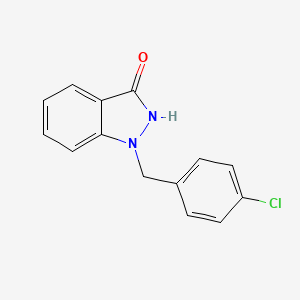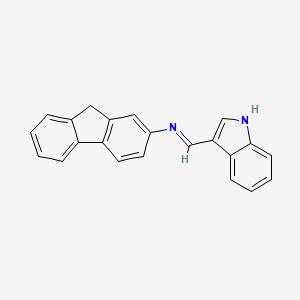
9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)-: is a complex organic compound that combines the structural features of fluorene and indole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)- typically involves the condensation of 9H-fluoren-2-amine with an indole derivative under specific reaction conditions. The process may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process would include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the fluorene or indole rings, often facilitated by halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution could introduce halogen atoms into the molecular structure.
Scientific Research Applications
Chemistry: In chemistry, 9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating binding affinities with proteins or nucleic acids.
Medicine: In medicine, the compound could be explored for its potential therapeutic properties. Researchers may investigate its effects on various biological pathways to determine its suitability as a drug candidate.
Industry: In industrial applications, 9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)- may be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)- exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially altering the activity of the target molecules and influencing various biological pathways.
Comparison with Similar Compounds
2-Fluorenamine: Shares the fluorene structure but lacks the indole moiety.
N,N-dimethyl-9H-fluoren-2-amine: A derivative with dimethyl substitution on the amine group.
Uniqueness: 9H-fluoren-2-amine,n-(1h-indol-3-ylmethylene)- is unique due to the combination of fluorene and indole structures
Properties
CAS No. |
6341-11-3 |
|---|---|
Molecular Formula |
C22H16N2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C22H16N2/c1-2-6-19-15(5-1)11-16-12-18(9-10-20(16)19)23-13-17-14-24-22-8-4-3-7-21(17)22/h1-10,12-14,24H,11H2 |
InChI Key |
JFRKKVKCXVVYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
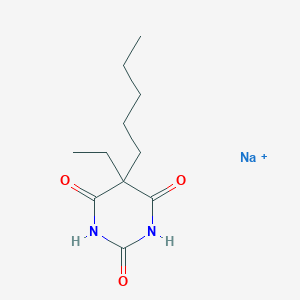

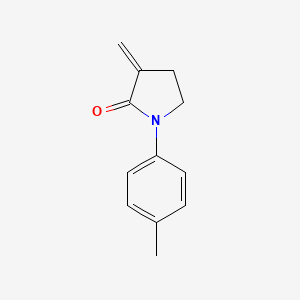
![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)
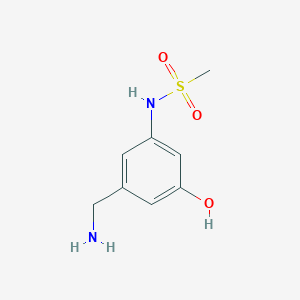
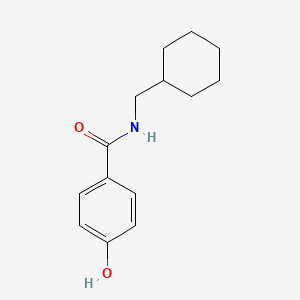


![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)
